molecular formula C8H17ClN2O B1392404 2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride CAS No. 1220036-33-8

2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride

Cat. No.: B1392404
CAS No.: 1220036-33-8
M. Wt: 192.68 g/mol
InChI Key: AUPACLVOBOPPFD-UHFFFAOYSA-N
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Description

2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride is a chemical compound with a unique structure that includes an azepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride typically involves the reaction of 1-azepanamine with an appropriate ketone under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are typically used.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acid catalysts like hydrochloric acid are used to promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as:

    Mixing: Reactants are mixed in a solvent.

    Heating: The mixture is heated to the desired temperature.

    Crystallization: The product is crystallized out of the solution.

    Purification: The crystals are purified through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(1-azepanyl)-2-methyl-1-propanone hydrochloride
  • 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride

Uniqueness

2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride is unique due to its specific structure, which includes an azepane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-amino-1-(azepan-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c9-7-8(11)10-5-3-1-2-4-6-10;/h1-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPACLVOBOPPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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